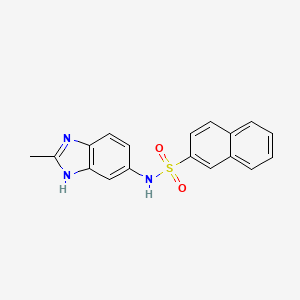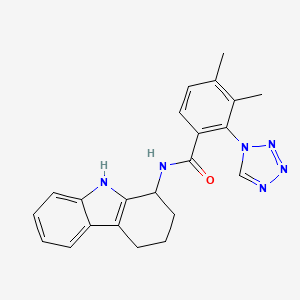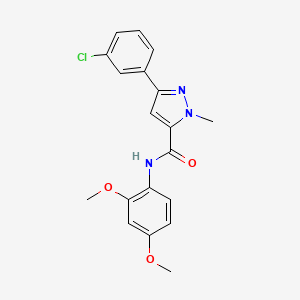![molecular formula C12H12ClF3N2O B12162239 2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B12162239.png)
2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine is an organic compound that features a pyridine ring substituted with a chloro group and a piperidine ring bearing a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the substitution reaction.
Coupling with Pyridine: The final step involves coupling the piperidine derivative with a chlorinated pyridine compound. This can be achieved using coupling reagents like palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions, often with amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can participate in oxidation reactions, particularly at the piperidine ring, to form N-oxides. Reduction reactions can also occur, especially under catalytic hydrogenation conditions.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon or Raney nickel under hydrogen gas.
Major Products
Substitution Products: Various amines, thiols, and other nucleophiles can replace the chloro group.
Oxidation Products: N-oxides and other oxidized derivatives.
Coupling Products: Complex aromatic compounds formed through cross-coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Medicine
Medicinally, derivatives of this compound may exhibit activity against various diseases. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold in drug design.
Industry
Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity for these targets, while the piperidine ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the piperidine ring but shares the chloro and trifluoromethyl groups.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom in addition to the chloro and trifluoromethyl groups.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Features an additional chloro group, altering its reactivity and applications.
Uniqueness
2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine is unique due to the presence of both a piperidine ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12ClF3N2O |
|---|---|
Molecular Weight |
292.68 g/mol |
IUPAC Name |
(6-chloropyridin-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C12H12ClF3N2O/c13-10-4-3-8(6-17-10)11(19)18-5-1-2-9(7-18)12(14,15)16/h3-4,6,9H,1-2,5,7H2 |
InChI Key |
ATTZSMBXNSYJAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone](/img/structure/B12162163.png)

methanone](/img/structure/B12162178.png)
![2,2'-((2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl)azanediyl)diacetic acid](/img/structure/B12162181.png)
![methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B12162186.png)
![(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide](/img/structure/B12162194.png)
![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B12162199.png)


![1,3,6-trimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12162215.png)
![(5-methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12162225.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12162228.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12162232.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B12162242.png)
